4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide
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Overview
Description
3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its significance in medicinal chemistry due to its antibacterial properties. The presence of the tetrahydroisoquinoline moiety adds to its biological activity, making it a compound of interest for further research and development.
Preparation Methods
The synthesis of 3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline derivative. This is followed by the introduction of the sulfonamide group through sulfonation reactions. The final step involves the coupling of the intermediate compounds under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methyl group allows for oxidation reactions, potentially forming carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential antibacterial properties are of interest for developing new antibiotics.
Industry: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thus preventing the synthesis of folic acid. This inhibition leads to the antibacterial effects observed with sulfonamide compounds. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and tetrahydroisoquinoline derivatives. For example:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Tetrahydroisoquinoline: A basic structure found in many alkaloids with various biological activities
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H24N2O4S/c1-18-15-22(31(28,29)25-21-9-3-2-4-10-21)11-12-23(18)30-17-24(27)26-14-13-19-7-5-6-8-20(19)16-26/h2-12,15,25H,13-14,16-17H2,1H3 |
InChI Key |
BEBUEENRFNBYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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